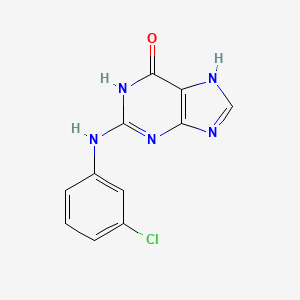
(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(4-フェニル-1H-イミダゾール-2-イル)エタンアミン二塩酸塩は、そのユニークな構造と化学、生物学、医学など様々な分野における潜在的な用途により知られている化合物です。この化合物は、2つの窒素原子を含む5員環であるイミダゾール環と、イミダゾール環に結合したベンゼン環であるフェニル基を特徴としています。この化合物は、その潜在的な生物活性とより複雑な分子の合成におけるビルディングブロックとしての役割について、しばしば研究されています。
準備方法
合成経路と反応条件
(S)-1-(4-フェニル-1H-イミダゾール-2-イル)エタンアミン二塩酸塩の合成は、通常、以下の手順を伴います。
イミダゾール環の形成: イミダゾール環は、グリオキサール、アンモニア、アルデヒドの縮合を含むデバス・ラジシェフスキイミダゾール合成によって合成できます。
フェニル基の導入: フェニル基は、フリーデル・クラフツアシル化反応によって導入できます。この反応では、ベンゼンがルイス酸触媒の存在下でアシルクロリドと反応します。
エタンアミン側鎖の形成: エタンアミン側鎖は、還元的アミノ化によって導入できます。この反応では、アルデヒドまたはケトンが、シアン化ホウ素ナトリウムなどの還元剤の存在下でアンモニアまたはアミンと反応します。
工業生産方法
工業的な設定では、(S)-1-(4-フェニル-1H-イミダゾール-2-イル)エタンアミン二塩酸塩の製造は、同様の合成経路を用いた大規模反応を含む可能性があります。反応は、通常、バッチ式または連続式反応器で行われ、温度、圧力、pHなどの反応条件を慎重に制御することで、最終生成物の高収率と高純度が保証されます。
化学反応の分析
反応の種類
(S)-1-(4-フェニル-1H-イミダゾール-2-イル)エタンアミン二塩酸塩は、以下を含む様々な種類の化学反応を起こす可能性があります。
酸化: この化合物は、酸化されてイミダゾールN-オキシドを形成する可能性があります。
還元: この化合物は、還元されて異なる置換基を持つイミダゾール誘導体を形成する可能性があります。
置換: この化合物は、求核置換反応または求電子置換反応を起こす可能性があり、イミダゾール環の置換基の1つが別の基に置き換えられます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸が含まれます。
還元: 一般的な還元剤には、水素化ホウ素ナトリウムと水素化リチウムアルミニウムが含まれます。
置換: 一般的な試薬には、ハロゲン、ハロゲン化アルキル、およびハロゲン化アシルが含まれます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化によってイミダゾールN-オキシドが生成される場合があり、置換反応によって様々な官能基を持つイミダゾール誘導体が生成される場合があります。
科学研究における用途
(S)-1-(4-フェニル-1H-イミダゾール-2-イル)エタンアミン二塩酸塩は、以下を含む幅広い科学研究用途を持っています。
化学: この化合物は、医薬品や農薬を含むより複雑な分子の合成におけるビルディングブロックとして使用されています。
生物学: この化合物は、抗菌、抗真菌、抗がん特性などの潜在的な生物活性について研究されています。
医学: この化合物は、様々な病気に対する薬物候補としての使用を含む、その潜在的な治療用途について調査されています。
工業: この化合物は、新素材の開発や様々な工業プロセスにおける触媒として使用されています。
科学的研究の応用
(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
(S)-1-(4-フェニル-1H-イミダゾール-2-イル)エタンアミン二塩酸塩の作用機序は、特定の分子標的と経路との相互作用を含みます。この化合物は、酵素や受容体に結合してその活性を調節し、様々な生物学的効果をもたらす可能性があります。例えば、この化合物は、細胞増殖に関与する特定の酵素の活性を阻害し、その潜在的な抗がん特性をもたらす可能性があります。
類似の化合物との比較
(S)-1-(4-フェニル-1H-イミダゾール-2-イル)エタンアミン二塩酸塩は、以下のような他の類似の化合物と比較することができます。
(S)-1-(4-フェニル-1H-イミダゾール-2-イル)エタノール: この化合物は、アミン基ではなくヒドロキシル基を持っており、化学的および生物学的性質が異なります。
(S)-1-(4-フェニル-1H-イミダゾール-2-イル)エタノン:
(S)-1-(4-フェニル-1H-イミダゾール-2-イル)エタンアミド: この化合物は、アミン基ではなくアミド基を持っており、安定性と溶解性の性質が異なります。
(S)-1-(4-フェニル-1H-イミダゾール-2-イル)エタンアミン二塩酸塩の独自性は、その特定の構造とエタンアミン側鎖の存在にあります。これは、他の類似の化合物と比較して、独自の化学的および生物学的性質を付与しています。
類似化合物との比較
(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine dihydrochloride can be compared with other similar compounds, such as:
(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanol: This compound has a hydroxyl group instead of an amine group, leading to different chemical and biological properties.
(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanone:
(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamide: This compound has an amide group instead of an amine group, leading to different stability and solubility properties.
The uniqueness of this compound lies in its specific structure and the presence of the ethanamine side chain, which imparts distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C11H15Cl2N3 |
|---|---|
分子量 |
260.16 g/mol |
IUPAC名 |
(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C11H13N3.2ClH/c1-8(12)11-13-7-10(14-11)9-5-3-2-4-6-9;;/h2-8H,12H2,1H3,(H,13,14);2*1H/t8-;;/m0../s1 |
InChIキー |
CGDFQKHWTYTMOS-JZGIKJSDSA-N |
異性体SMILES |
C[C@@H](C1=NC=C(N1)C2=CC=CC=C2)N.Cl.Cl |
正規SMILES |
CC(C1=NC=C(N1)C2=CC=CC=C2)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(7R,8R)-tert-Butyl 7-fluoro-8-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B11855506.png)




![7-Bromo-2-ethyl-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11855528.png)

![2-[(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]benzaldehyde](/img/structure/B11855538.png)

